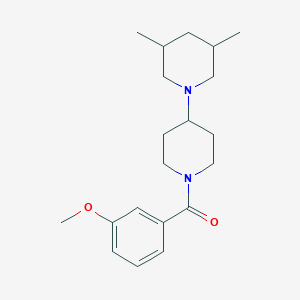
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive substances. This compound is structurally similar to other hallucinogens such as mescaline and MDMA. DMMDA-2 has been the subject of scientific research due to its potential therapeutic applications and its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is not fully understood, but it is believed to act on the serotonergic system in the brain. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is a partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of other substances such as LSD and psilocybin. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine also has affinity for other serotonin receptors such as 5-HT1A and 5-HT2C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has also been shown to increase levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to increase levels of cAMP, which is a signaling molecule that plays a role in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several advantages for laboratory experiments. It is a relatively stable compound that can be stored for extended periods of time. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine is soluble in a variety of solvents, which makes it easy to work with in the laboratory. However, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has several limitations for laboratory experiments. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has a complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. One area of research is the potential therapeutic applications of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine as an anxiolytic and antidepressant. Additionally, further studies are needed to fully understand the mechanism of action of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine and its effects on the serotonergic system. Overall, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has the potential to be a valuable tool for scientific research and a potential treatment for a variety of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine involves several steps, including the reaction of p-anisaldehyde with 2,6-dimethylpiperidine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the final product, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine. The synthesis of 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine requires specialized equipment and expertise, and it is not a simple process.
Applications De Recherche Scientifique
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine has been shown to have anxiolytic and antidepressant effects, which make it a potential treatment for anxiety and depression.
Propriétés
Nom du produit |
3',5'-Dimethyl-1-(3-methoxybenzoyl)-4,1'-bipiperidine |
|---|---|
Formule moléculaire |
C20H30N2O2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3 |
Clé InChI |
ACOMVHBPRUSGRJ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2,4-Dimethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247053.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)
![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-Benzyl-4-[1-(3-methylcyclohexyl)-4-piperidinyl]piperazine](/img/structure/B247062.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)